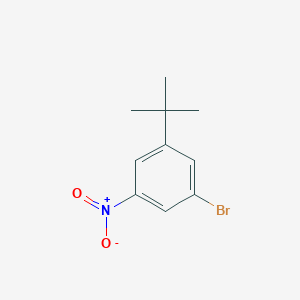

![molecular formula C14H16N8O B2525993 N,1-二甲基-N-(1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}氮杂环丁烷-3-基)-1H-咪唑-4-甲酰胺 CAS No. 2320179-50-6](/img/structure/B2525993.png)

N,1-二甲基-N-(1-{[1,2,4]三唑并[4,3-b]哒嗪-6-基}氮杂环丁烷-3-基)-1H-咪唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

a. RORγt 逆向激动剂: 该化合物作为 RORγt 逆向激动剂,使其与调节免疫反应和治疗自身免疫性疾病有关 .

b. PHD-1 抑制剂: 它已被研究为 PHD-1 抑制剂,可能影响缺氧诱导因子 (HIF) 途径并影响细胞对低氧水平的反应 .

c. JAK1 和 JAK2 抑制剂: JAK 激酶在免疫信号传导中起着至关重要的作用。 该化合物已显示出对 JAK1 和 JAK2 的抑制活性,使其成为自身免疫性和炎症性疾病的潜在候选药物 .

d. 心血管疾病: 研究人员一直在探索其在心血管疾病中的应用,尽管需要进一步的研究才能完全了解其机制和治疗潜力 .

e. 2 型糖尿病: 该化合物的药理特性可能与 2 型糖尿病的管理相关,但需要更多调查 .

f. 增殖性疾病: 它在增殖性疾病(如癌症)中的潜在作用值得探索 .

材料科学

除了医药应用外,1,2,4-三唑并[1,5-a]吡啶在材料科学中也有用途:

a. 有机电子学: 这些化合物因其电子特性而被研究,包括在有机发光二极管 (OLED) 和有机光伏 (太阳能电池) 中的应用 .

b. 配位化学: 它们与过渡金属的配位化学对催化和材料设计具有影响 .

总之,该化合物的多功能性从药物开发延伸到材料科学,使其成为持续研究和创新的一个有趣主题 . 如果您想了解有关任何特定应用的更多详细信息,请随时提问!😊

未来方向

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets by forming hydrogen bonds and other non-covalent interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their biological functions.

Biochemical Pathways

For instance, it may inhibit enzymes involved in inflammation and pain signaling, interfere with microbial growth and replication, or disrupt cancer cell proliferation .

Pharmacokinetics

In silico pharmacokinetic studies of related compounds suggest that they may have favorable pharmacokinetic properties .

Result of Action

Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may have a variety of effects at the molecular and cellular levels, such as inhibiting enzyme activity, disrupting microbial growth, or inducing cancer cell death .

属性

IUPAC Name |

N,1-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N8O/c1-19-7-11(15-8-19)14(23)20(2)10-5-21(6-10)13-4-3-12-17-16-9-22(12)18-13/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALKLEVRVYWYBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C(=O)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((3-Chlorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2525910.png)

![6-chloro-N-[2-(2-fluorophenoxy)-1-phenylethyl]pyridine-3-carboxamide](/img/structure/B2525912.png)

![(2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-phenylpropanal](/img/structure/B2525915.png)

![5-ethyl-3-oxo-N,2-diphenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525918.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2525920.png)

![methyl (2S)-2-amino-3-[(5-chlorothiophen-2-yl)formamido]propanoate hydrochloride](/img/structure/B2525928.png)

![2-Bromo-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-5-methoxybenzamide](/img/structure/B2525929.png)

![4-bromo-2-{(E)-[(2-chloro-6-methylphenyl)imino]methyl}phenol](/img/structure/B2525930.png)